4-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylbutanamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

Addressing the challenge of sourcing validated kinase inhibitor precursors with guaranteed regiochemistry. This 3-amino-4-chloropyrazole core is essential for hinge-binding interactions, where simple halogen interchange risks potency loss (e.g., >50-fold shift from Cl to H). The N-methylbutanamide side chain enables rapid parallel library synthesis for back-pocket exploration. Sourced as a ≥98% pure research chemical, it supports reproducible SAR campaigns in kinase and nuclear receptor drug discovery programs.

Molecular Formula C8H13ClN4O
Molecular Weight 216.67 g/mol
Cat. No. B13636417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylbutanamide
Molecular FormulaC8H13ClN4O
Molecular Weight216.67 g/mol
Structural Identifiers
SMILESCNC(=O)CCCN1C=C(C(=N1)N)Cl
InChIInChI=1S/C8H13ClN4O/c1-11-7(14)3-2-4-13-5-6(9)8(10)12-13/h5H,2-4H2,1H3,(H2,10,12)(H,11,14)
InChIKeyUKRIAXOMCJCNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-methylbutanamide Overview


4-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-methylbutanamide (CAS 1342083-33-3) is a functionalized pyrazole derivative characterized by a 3-amino-4-chloropyrazole core linked to an N-methylbutanamide side chain . This compound belongs to a class of aminopyrazole amides that are extensively utilized as intermediates in medicinal chemistry, particularly as hinge-binding scaffolds in kinase inhibitor design and as modulators of nuclear receptors such as RORγ [1]. The compound is supplied as a 98% pure research chemical for further manufacturing and drug discovery applications, with a molecular weight of 216.67 g/mol and an XLogP3-AA value of 0.1, indicating a balanced hydrophilic-lipophilic profile suitable for further derivatization [2].

Aminopyrazole core suited for kinase hinge-binding design
N-Methylbutanamide side chain enables SAR exploration
Reported low lipophilicity supports drug-like property optimization

Differentiation from Generic Pyrazole Amides


The substitution pattern on the pyrazole core critically dictates biological activity, making simple interchange of in-class compounds unfeasible. For example, the presence and position of the 3-amino and 4-chloro groups are essential for hinge-binding interactions in kinase targets. Literature on close analogs demonstrates that replacement of the 4-chloro atom with hydrogen can result in a 50-fold loss in kinase inhibitory potency (e.g., HPK1 IC50 shift from nanomolar to micromolar range), while halogen exchange (e.g., Cl to Br) alters both molecular recognition and physicochemical properties . Furthermore, the N-methylbutanamide side chain is not merely a solubilizing group; its length and terminal amide configuration influence the compound's ability to occupy distal binding pockets, as evidenced by SAR studies on analogous RORγ inverse agonists where side-chain modifications drastically affect potency [1]. These structural specificities preclude the generic substitution of this compound with other pyrazole amides without risking loss of target engagement or altered selectivity profiles.

Structural Feature
Mismatch Risk
3-Amino-4-chloropyrazole core
4-H or other halogen analogs may cause substantial potency shift (class-level evidence)
N-Methylbutanamide side chain
Generic amide replacements may alter binding mode and selectivity

Quantitative Evidence for Selection Over Analogs


Chloro vs. Bromo Analog: Physicochemical Profile

The 4-chloro substituent in the target compound provides a distinct advantage over the direct 4-bromo analog (CAS 1339412-35-9) in terms of lipophilicity and metabolic stability. The target compound's computed XLogP3-AA is 0.1, whereas the bromo analog, with a higher molecular weight (261.12 g/mol vs. 216.67 g/mol) and increased halogen size, is expected to exhibit a higher logP, which can be detrimental to metabolic stability and solubility [1]. This difference in lipophilicity is a critical parameter in drug design, where lower logP values are generally preferred to avoid off-target binding and rapid hepatic clearance.

Chloro vs Bromo
Class-level
Target (Cl)XLogP3 0.1 / MW 216.67
Bromo analogXLogP3 ~0.5 / MW 261.12
Lower lipophilicity may support favorable metabolic stability; class-level inference
Computed properties; experimental confirmation recommended
Medicinal Chemistry Physicochemical Properties Lead Optimization

Kinase Inhibition Evidence from Structural Analog

A structurally analogous compound, methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate, demonstrates potent inhibition of JAK2 and FLT3 kinases with IC50 values of 12 nM and 18 nM, respectively . The target compound shares an identical 3-amino-4-chloropyrazole core and a similar N-1 alkyl chain, suggesting it can be similarly employed as a hinge-binding motif for kinase inhibitor design. The methylbutanamide side chain offers a different vector for exploring the solvent-exposed or hydrophobic back pocket regions of the kinase active site compared to the methyl propanoate chain.

JAK2/FLT3 Analog
Data to verify
Analog (methyl propanoate) IC50 12 nM (JAK2), 18 nM (FLT3); core structure shared
Supports core pharmacophore validation for kinase engagement; direct data on target compound needed
Cross-study structural analogy; sources not provided
Kinase Inhibition Cancer JAK/FLT3 Pathway

HPK1 Inhibition: 4-Chloro Pyrazole Superiority

A key structure-activity relationship identified in hematopoietic progenitor kinase 1 (HPK1) inhibitor programs is the critical role of the 4-chloro substituent on the pyrazole ring. Analogs bearing a 4-chloro group exhibit 50-fold greater kinase inhibition (IC50 = 91 nM) compared to their 4-unsubstituted (4-H) counterparts [1]. As the target compound contains this privileged 3-amino-4-chloro substitution pattern, it is a direct candidate for HPK1 inhibitor development, providing a significant potency advantage over the non-chlorinated pyrazole amides that may be selected as alternative intermediates.

HPK1 4-Cl Impact
Class-level
~50×
4-Chloro substitution linked to enhanced inhibition in reported HPK1 series; class-level
Based on published pyrazole series; direct data on this compound pending
Immuno-Oncology HPK1 Inhibitor Cancer Immunotherapy

RORγ Inverse Agonism: Side Chain and Core Contributions

The N-methylbutanamide side chain of the target compound is a critical pharmacophoric element for RORγ inverse agonism. A closely related analog, CHEMBL3596591, which features an identical side chain but a different core, demonstrates RORγ inverse agonist activity with an IC50 of 220 nM [1]. In the target compound, this optimized side chain is fused to the 3-amino-4-chloropyrazole core, a scaffold known to be present in several patent families claiming RORγ modulators (e.g., patents from Teijin Pharma and Amgen) [2]. This combination of a validated side chain with a privileged heterocyclic core makes the compound a compelling starting point for RORγ-targeted autoimmune disease therapies.

RORγ Inverse Agonism
Context-dependent
Analog (CHEMBL3596591)IC50 220 nM (RORγ LBD)
Target compoundShares N-methylbutanamide side chain; novel core
Side chain associated with RORγ activity; combined with new core for IP generation
Activity inferred from structural components; experimental validation needed
Autoimmune Disease RORγ Inverse Agonist Nuclear Receptor

Optimal Application Scenarios


Kinase-Focused Lead Generation and Scaffold Hopping

The validated 3-amino-4-chloro-pyrazole core makes this compound an ideal starting point for generating patentable kinase inhibitor series, particularly for targets like HPK1, JAK2, and FLT3. Medicinal chemists can use it as a hinge-binding motif replacement in scaffold-hopping exercises, where the chloro substituent ensures potency retention compared to non-halogenated analogs. The N-methylbutanamide side chain provides a synthetic handle for rapid parallel library synthesis to explore the solvent-exposed and back-pocket regions of the kinase active site [1].

RORγ Inverse Agonist for Th17-Mediated Diseases

The compound combines a side chain associated with RORγ inverse agonism (IC50 = 220 nM for a close analog) with a novel 3-amino-4-chloro-pyrazole core. This makes it a strategic choice for drug discovery programs targeting Th17-driven autoimmune conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The unique core structure offers a fresh intellectual property position in a competitive therapeutic area [2].

Physicochemical Property-Driven Lead Optimization

With a low computed logP of 0.1 and a molecular weight of 216.67 g/mol, this compound serves as an excellent low-lipophilicity fragment for lead optimization campaigns. Its profile is superior to the bromo analog, which is both heavier (261.12 g/mol) and more lipophilic, making the chloro derivative the preferred choice for teams prioritizing metabolic stability and solubility in their candidate profiles [3].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
3-Amino-4-chloropyrazole hinge-binding core
Kinase panel screening (HPK1, JAK2, FLT3)
RORγ inverse agonism research
N-Methylbutanamide side chain with aminopyrazole core
RORγ LBD TR-FRET assay endpoint review
Lead optimization via low lipophilicity
Low computed logP and molecular weight
Physicochemical profiling and metabolic stability
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